molecular formula C10H10BrNO B11873940 3-(Bromomethyl)-5-methoxy-1H-indole CAS No. 1261236-32-1

3-(Bromomethyl)-5-methoxy-1H-indole

Cat. No.: B11873940
CAS No.: 1261236-32-1
M. Wt: 240.10 g/mol
InChI Key: GGKHKTAIXSMRIE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a bromomethyl group at the 3-position and a methoxy group at the 5-position of the indole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-methoxy-1H-indole typically involves the bromomethylation of 5-methoxyindole. One common method includes the reaction of 5-methoxyindole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The indole ring can undergo reduction reactions to form dihydroindoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroindoles.

Scientific Research Applications

3-(Bromomethyl)-5-methoxy-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

    3-(Bromomethyl)indole: Lacks the methoxy group at the 5-position.

    5-Methoxyindole: Lacks the bromomethyl group at the 3-position.

    3-(Chloromethyl)-5-methoxy-1H-indole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 3-(Bromomethyl)-5-methoxy-1H-indole is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-(Bromomethyl)-5-methoxy-1H-indole is a compound belonging to the indole family, characterized by its unique structure that includes a bromomethyl group at the third position and a methoxy group at the fifth position of the indole ring. This structural configuration enhances its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C_{10}H_{10}BrN
  • Molecular Weight : Approximately 210.07 g/mol
  • Structural Features :
    • Indole ring system
    • Bromomethyl group (enhances reactivity)
    • Methoxy group (electron-donating)

Biological Activities

The biological activity of this compound is attributed to its indole structure, which is known for various pharmacological properties. Key activities include:

The mechanisms through which this compound exerts its biological effects include:

  • Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways involved in growth and apoptosis.
  • Halogenation Effects : The presence of the bromine atom is critical as it can enhance binding affinity to biological targets compared to non-halogenated analogs .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
5-MethoxyindoleIndole ring with a methoxy groupBase structure for various derivatives
3-Bromo-5-methoxyindoleBromine at position 3Enhanced reactivity due to bromine
6-Chloro-5-methoxyindoleChlorine at position 6Different halogen substitution affects reactivity
4-Methyl-5-methoxyindoleMethyl group at position 4Altered electronic properties due to methyl group

Case Studies and Research Findings

Research has indicated that derivatives of indoles, including those with bromomethyl and methoxy groups, possess significant biological activities. For instance:

  • A study on related indole-imidazole compounds demonstrated potent antifungal activity against C. neoformans, with some analogs showing no cytotoxicity at effective doses .
  • Another investigation highlighted the importance of structural modifications in enhancing the anti-MRSA activity of indoles, suggesting that halogen substitutions play a crucial role in potency .

Properties

CAS No.

1261236-32-1

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-(bromomethyl)-5-methoxy-1H-indole

InChI

InChI=1S/C10H10BrNO/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,5H2,1H3

InChI Key

GGKHKTAIXSMRIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CBr

Origin of Product

United States

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